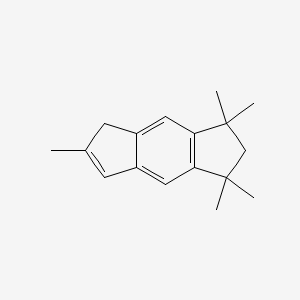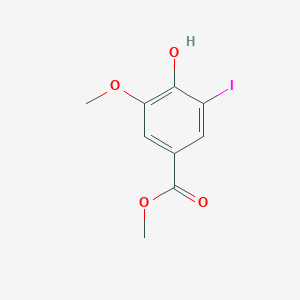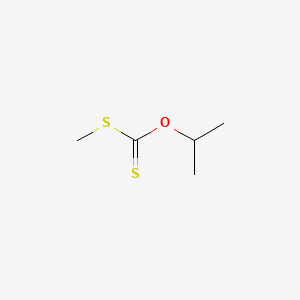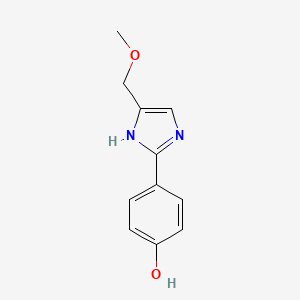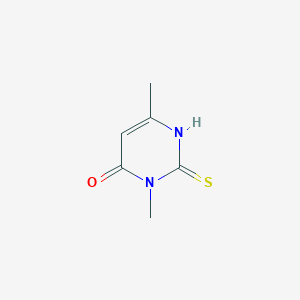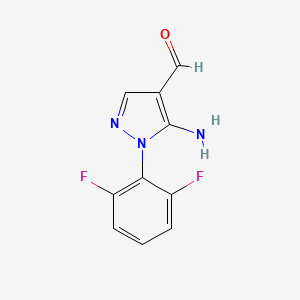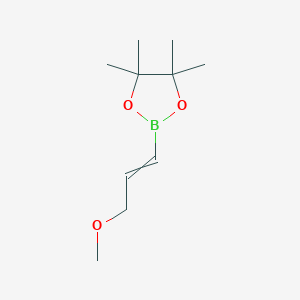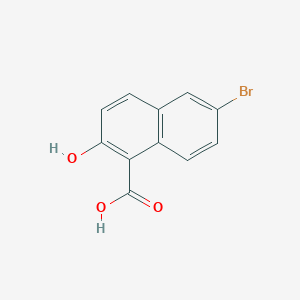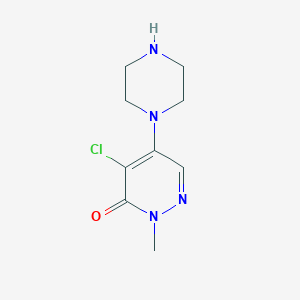![molecular formula C8H12N6S3 B8790786 5-(2-{[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]sulfanyl}ethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B8790786.png)
5-(2-{[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]sulfanyl}ethyl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(Sulfanediyldiethane-2,1-diyl)bis(1,3,4-thiadiazol-2-amine) is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Sulfanediyldiethane-2,1-diyl)bis(1,3,4-thiadiazol-2-amine) typically involves the reaction of ethane-1,2-dithiol with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,5’-(Sulfanediyldiethane-2,1-diyl)bis(1,3,4-thiadiazol-2-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole rings to more reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives .
Scientific Research Applications
5,5’-(Sulfanediyldiethane-2,1-diyl)bis(1,3,4-thiadiazol-2-amine) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as an anticancer agent, due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 5,5’-(Sulfanediyldiethane-2,1-diyl)bis(1,3,4-thiadiazol-2-amine) involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A simpler analog that lacks the sulfanediyldiethane-2,1-diyl linkage.
1,2,4-Thiadiazole: Another related compound with a different arrangement of nitrogen and sulfur atoms.
1,3,4-Oxadiazole: Contains an oxygen atom in place of one of the sulfur atoms.
Uniqueness
5,5’-(Sulfanediyldiethane-2,1-diyl)bis(1,3,4-thiadiazol-2-amine) is unique due to its dual thiadiazole rings linked by a sulfanediyldiethane-2,1-diyl bridge. This structure imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific molecular interactions .
Properties
Molecular Formula |
C8H12N6S3 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H12N6S3/c9-7-13-11-5(16-7)1-3-15-4-2-6-12-14-8(10)17-6/h1-4H2,(H2,9,13)(H2,10,14) |
InChI Key |
AOAQKDDVWLOZFV-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCCC1=NN=C(S1)N)C2=NN=C(S2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
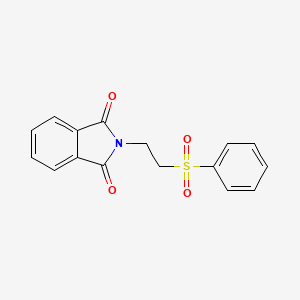
![2-Methyl-7-[3-(trifluoromethyl)pyridin-2-yl]quinazolin-4-ol](/img/structure/B8790712.png)
![4-[(6-Chloro-2-methylpyridin-3-yl)methyl]morpholine](/img/structure/B8790715.png)
